Cas no 946313-98-0 (N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}furan-2-carboxamide)

N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}furan-2-carboxamide
- N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide
- N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide
- 946313-98-0
- N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- AKOS024641901
- F2337-2074
-
- インチ: 1S/C19H24N6O2S/c1-2-28-19-22-16(24-9-4-3-5-10-24)14-13-21-25(17(14)23-19)11-8-20-18(26)15-7-6-12-27-15/h6-7,12-13H,2-5,8-11H2,1H3,(H,20,26)
- InChIKey: ZKGVUASNIYUHSJ-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NCCN1C2C(C=N1)=C(N1CCCCC1)N=C(SCC)N=2)=O
計算された属性
- 精确分子量: 400.16814520g/mol
- 同位素质量: 400.16814520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 521
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 114Ų
N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2337-2074-2mg |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2337-2074-25mg |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2337-2074-10μmol |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2337-2074-2μmol |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2337-2074-20μmol |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2337-2074-5μmol |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2337-2074-10mg |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2337-2074-20mg |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2337-2074-30mg |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2337-2074-5mg |
N-{2-[6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}furan-2-carboxamide |
946313-98-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}furan-2-carboxamide 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}furan-2-carboxamideに関する追加情報
N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}furan-2-carboxamide (CAS No. 946313-98-0): An Overview of a Promising Compound in Medicinal Chemistry
N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}furan-2-carboxamide (CAS No. 946313-98-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The structure of N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}furan-2-carboxamide is characterized by a central pyrazolopyrimidine core linked to a furan ring through an amide bond. The presence of the ethylsulfanyl and piperidine groups adds to the compound's complexity and contributes to its unique pharmacological profile. These functional groups play a crucial role in modulating the compound's interactions with biological targets, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}furan-2-carboxamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK.
Beyond its anti-inflammatory properties, N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}furan-2-carboxamide has also shown promise in antiviral research. A study conducted by a team at the National Institutes of Health (NIH) found that this compound effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and protein processing, making it a potential candidate for developing broad-spectrum antiviral drugs.
In the realm of cancer research, N-{2-6-(ethylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-ylethyl}furan-2-carboxamide has been investigated for its anticancer properties. Preclinical studies have shown that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the activation of pro-apoptotic pathways and the inhibition of angiogenesis. These findings suggest that this compound could be further developed as a novel anticancer agent.
The pharmacokinetic properties of N-{2-6-(ethylsulfanyl)-4-(piperidin-1-y l)-1H-pyrazolo[3,4-d]pyrimidin - 1 - ylethyl } furan - 2 - carboxamide have also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Additionally, the compound has demonstrated low toxicity in preclinical models, further supporting its potential for clinical development.
In conclusion, N-{2 - 6 - ( ethylsulfanyl ) - 4 - ( piperidin - 1 - yl ) - 1 H - pyrazolo [ 3 , 4 - d ] pyrimidin - 1 - ylethyl } furan - 2 - carboxamide ( CAS No . 946313 - 98 - 0 ) represents a promising compound in medicinal chemistry with diverse therapeutic applications . Its unique structure and pharmacological profile make it an attractive candidate for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , this compound holds significant potential to contribute to the advancement of medical treatments for inflammatory diseases , viral infections , and cancer .
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